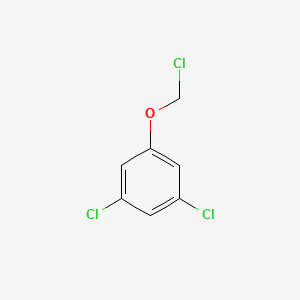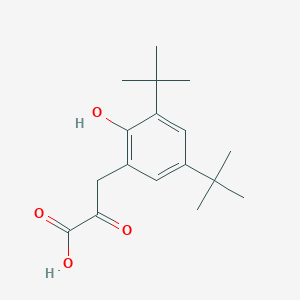
2,4-Dibromo-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a phenyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method is the reaction of 6-phenylpyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Reduction Reactions: The compound can be reduced to form 2,4-diamino-6-phenylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or primary amines in ethanol.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Coupling: Phenylboronic acid with palladium acetate and triphenylphosphine in a suitable solvent like toluene.
Major Products
Substitution: 2,4-Dimethoxy-6-phenylpyrimidine, 2,4-Diamino-6-phenylpyrimidine.
Reduction: 2,4-Diamino-6-phenylpyrimidine.
Coupling: Various biaryl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The bromine atoms and phenyl group contribute to its binding affinity and specificity. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and electronic properties.
2,4-Diamino-6-phenylpyrimidine: A reduced form with amino groups instead of bromine. It is used in different applications, particularly in medicinal chemistry.
2,4-Dibromo-5-phenylpyrimidine: Similar but with the phenyl group at position 5. It has different steric and electronic effects.
Uniqueness
2,4-Dibromo-6-phenylpyrimidine is unique due to the specific positioning of bromine atoms and the phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
Eigenschaften
Molekularformel |
C10H6Br2N2 |
|---|---|
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
2,4-dibromo-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
FNXYCTUXLKADEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


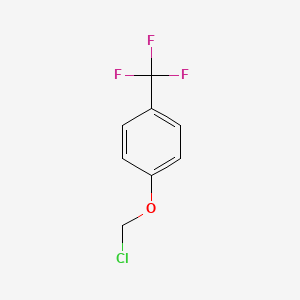
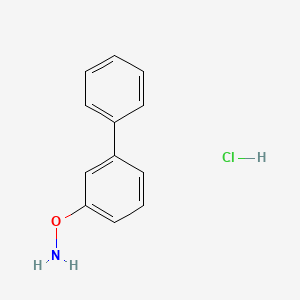

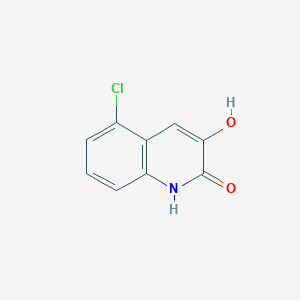
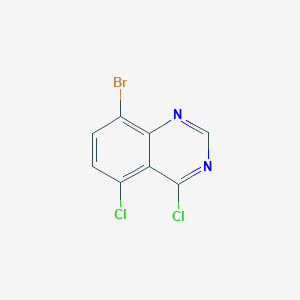
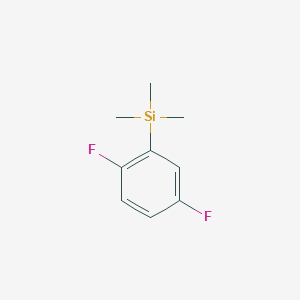
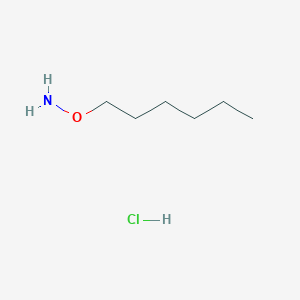
![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
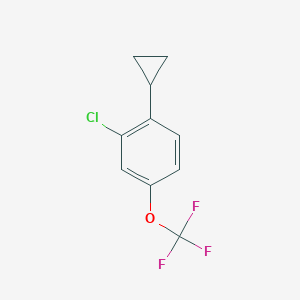

![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
